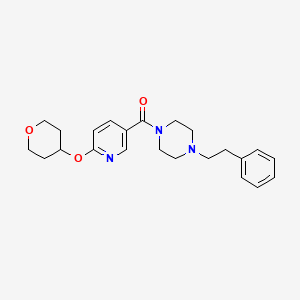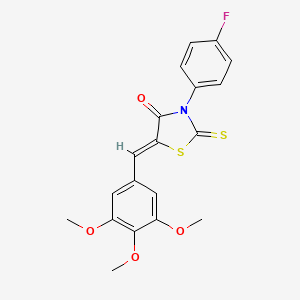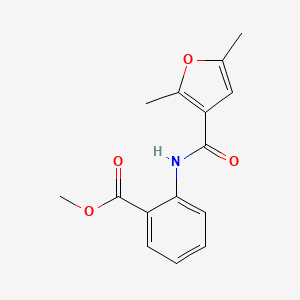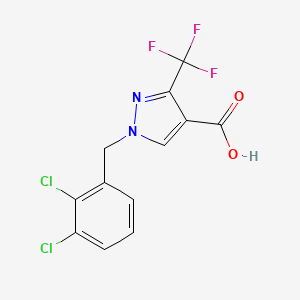
(4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a synthetic organic compound characterized by a complex molecular structure featuring a piperazine ring, a pyridine ring, and a tetrahydropyran-4-yloxy substituent. This compound has garnered interest in various scientific fields due to its potential pharmacological properties and diverse applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of key intermediates such as 4-phenethylpiperazine and 6-((tetrahydro-2H-pyran-4-yl)oxy)pyridine-3-carbaldehyde. These intermediates are then subjected to nucleophilic substitution and condensation reactions under controlled conditions, often requiring specific catalysts and solvents to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves rigorous control of temperature, pressure, and reaction time to maintain consistency and quality. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: Exposure to oxidizing agents like potassium permanganate or hydrogen peroxide can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can result in the cleavage of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions within the molecule, leading to the formation of diverse analogs.
Common Reagents and Conditions: Reactions typically involve reagents like sodium hydride, Grignard reagents, and organolithium compounds under anhydrous conditions to prevent side reactions. Solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide are frequently used to facilitate these reactions.
Major Products: Major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives, which exhibit varied chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is utilized as a building block for the synthesis of more complex molecules. Its versatile functional groups allow for diverse chemical modifications, making it valuable for developing new compounds with desired properties.
Biology: The compound's structure suggests potential interactions with various biological targets, making it a candidate for biochemical studies. It can be used to investigate receptor binding, enzyme inhibition, and cellular pathways, aiding in the understanding of biological processes.
Medicine: Preclinical studies have explored the compound's potential pharmacological effects, including its activity as a ligand for certain receptors. Its unique structure may offer therapeutic benefits, leading to the development of new drugs for treating specific medical conditions.
Industry: In the industrial sector, the compound finds applications in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its role as an intermediate in complex synthetic pathways underscores its importance in large-scale production processes.
Mecanismo De Acción
The mechanism by which (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone exerts its effects is closely related to its interaction with molecular targets such as receptors, enzymes, and ion channels. The piperazine and pyridine rings play a crucial role in binding to these targets, modulating their activity, and influencing downstream signaling pathways. This compound may act as an agonist, antagonist, or inhibitor, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds: Compounds structurally similar to (4-phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone include:
(4-Phenethylpiperazin-1-yl)(6-((tetrahydro-2H-thiopyran-4-yl)oxy)pyridin-3-yl)methanone
(4-Benzylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
(4-Phenethylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)quinolin-3-yl)methanone
Uniqueness: The uniqueness of this compound lies in its distinct combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties, making it valuable for targeted applications that are not achievable with other compounds.
Propiedades
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-23(20-6-7-22(24-18-20)29-21-9-16-28-17-10-21)26-14-12-25(13-15-26)11-8-19-4-2-1-3-5-19/h1-7,18,21H,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHSCRPOXMRZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]acetamide](/img/structure/B2788451.png)

![5-((4-Benzhydrylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788454.png)
![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2788456.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B2788457.png)
![2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2788458.png)
![3-(azepane-1-carbonyl)-1-[(2-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2788459.png)
![4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2788461.png)

![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2788464.png)
![N-cyclohexyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2788468.png)
![3,3,3-Trifluoro-1-[3-(pyridin-4-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2788469.png)
![4-(4-acetylphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2788470.png)
